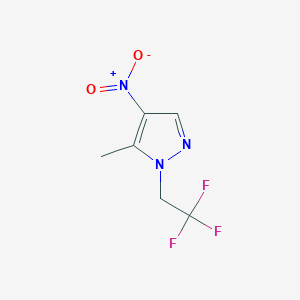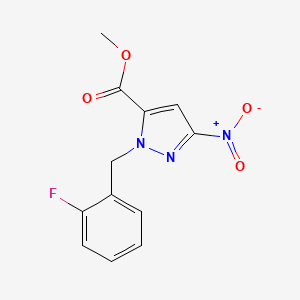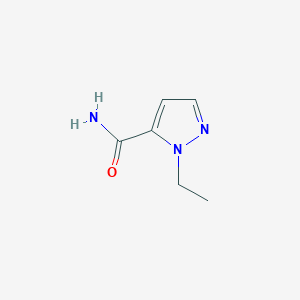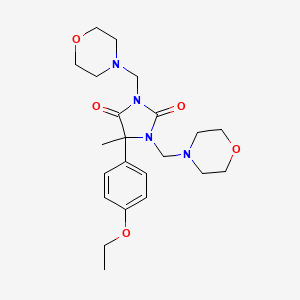![molecular formula C10H15N3O4 B10907131 3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B10907131.png)
3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a nitro group and a propan-2-yl group attached to the pyrazole ring, as well as a butanoic acid moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid can be achieved through various synthetic routes. One common method involves the nitration of a suitable pyrazole precursor, followed by the introduction of the propan-2-yl group and the butanoic acid moiety. The reaction conditions typically involve the use of strong acids, such as sulfuric acid or nitric acid, to facilitate the nitration process. The subsequent steps may require the use of organic solvents and catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors and continuous flow processes to ensure efficient and consistent production. The use of automated systems and advanced analytical techniques can help monitor the reaction progress and optimize the yield of the desired compound.
化学反应分析
Types of Reactions
3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl₂, Br₂) or sulfonyl chlorides (RSO₂Cl), while nucleophilic substitution reactions may use nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield 3-[3-amino-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid, while oxidation may produce 3-[3-nitroso-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid.
科学研究应用
3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex pyrazole derivatives and other heterocyclic compounds.
Biology: The compound’s derivatives may exhibit biological activities, such as antimicrobial or anti-inflammatory properties, making it a potential candidate for drug development.
Medicine: Research into the compound’s pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound may be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
作用机制
The mechanism of action of 3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid depends on its specific application and the biological target. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The nitro group can participate in redox reactions, while the pyrazole ring can engage in hydrogen bonding and π-π interactions with target molecules.
相似化合物的比较
Similar Compounds
3-[3-nitro-1H-pyrazol-1-yl]butanoic acid: Lacks the propan-2-yl group, which may affect its chemical reactivity and biological activity.
3-[3-amino-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid: A reduced form of the compound with an amino group instead of a nitro group, potentially exhibiting different biological properties.
3-[3-nitroso-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid: An oxidized form with a nitroso group, which may have distinct chemical and biological characteristics.
Uniqueness
The presence of both the nitro group and the propan-2-yl group in 3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid imparts unique chemical reactivity and potential biological activity. The combination of these functional groups can influence the compound’s interactions with molecular targets and its overall pharmacological profile.
属性
分子式 |
C10H15N3O4 |
|---|---|
分子量 |
241.24 g/mol |
IUPAC 名称 |
3-(3-nitro-5-propan-2-ylpyrazol-1-yl)butanoic acid |
InChI |
InChI=1S/C10H15N3O4/c1-6(2)8-5-9(13(16)17)11-12(8)7(3)4-10(14)15/h5-7H,4H2,1-3H3,(H,14,15) |
InChI 键 |
FEKVKNMHFUUMGR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC(=NN1C(C)CC(=O)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-({4-phenyl-5-[(phenylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B10907057.png)
![4-[2-(4-Fluoro-2-nitrophenoxy)ethyl]morpholine](/img/structure/B10907071.png)
![Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B10907073.png)
![methyl 1-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B10907077.png)

![2-{[1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methoxy}ethanamine](/img/structure/B10907086.png)
![Methyl 3-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B10907092.png)
![N-(2,6-dimethylphenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10907096.png)

![2-[4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B10907112.png)

![1-[2-(1H-Benzimidazol-1-YL)phenyl]methanamine](/img/structure/B10907125.png)

![3-{(E)-[2-(pyridin-4-yl)hydrazinylidene]methyl}-1H-indole](/img/structure/B10907139.png)
